molecular formula C16H11FN2O3 B2630049 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide CAS No. 683231-77-8

3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2630049
CAS No.: 683231-77-8
M. Wt: 298.273
InChI Key: PHHHBMMDBREYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a synthetic small molecule designed for research purposes, integrating two pharmaceutically relevant scaffolds: the isoindoline-1,3-dione (phthalimide) ring and a benzamide group. The isoindoline-1,3-dione moiety is recognized as a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . This core structure is present in compounds investigated for a range of activities, including serving as cholinesterase inhibitors relevant to neurodegenerative disease research and exhibiting insecticidal properties . The incorporation of the benzamide group further enhances the molecule's potential for diverse molecular interactions, such as hydrogen bonding, which can be critical for binding to enzyme active sites . While specific biological data for this exact compound may be limited, research on analogous structures provides strong rationale for its research value. For instance, isoindoline-1,3-dione derivatives have been strategically designed and synthesized as multifunctional agents, demonstrating potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic system . Similarly, benzamide-based compounds have been reported as highly potent acetylcholinesterase inhibitors, with mechanisms of action that can involve key interactions in the enzyme's active site . The specific substitution pattern on this molecule, including the fluorine atom and the methyl group on the isoindoline ring, allows researchers to explore structure-activity relationships and fine-tune physicochemical properties. This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluoro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c1-19-15(21)11-6-3-7-12(13(11)16(19)22)18-14(20)9-4-2-5-10(17)8-9/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHHBMMDBREYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves the reaction of 4-fluorobenzohydrazide with phthalic anhydride in the presence of acetic acid . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include heating the mixture to facilitate the formation of the isoindoline-1,3-dione ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Pharmacophore : The structure of 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide suggests its potential use in drug design targeting specific enzymes or receptors. Its unique properties may allow it to modulate biological pathways effectively.

Anticancer Properties : Research indicates that compounds with similar structural features exhibit anticancer activities. The ability of this compound to target specific enzymes involved in tumor growth makes it a candidate for cancer therapy.

Antimicrobial Activity : The compound's derivatives have been investigated for their antimicrobial properties, showing potential against various bacterial strains. For instance, studies have demonstrated significant antibacterial potency comparable to established antibiotics .

Materials Science Applications

The unique chemical properties of this compound make it suitable for developing novel materials. Its potential applications include:

  • Polymers : The compound can be utilized in synthesizing polymers with desirable mechanical and thermal properties.
  • Photochromic Materials : Its fluorinated structure may enable the development of materials that change color upon exposure to light, useful in various optical applications.

Biological Studies

The compound can serve as a probe for studying biological pathways and interactions involving fluorinated aromatic compounds. Its mechanism of action involves interaction with specific molecular targets, where the fluorine atom enhances binding affinity to certain enzymes or receptors. This interaction can modulate the activity of target proteins, leading to various biological effects.

Research Findings and Case Studies

A summary of notable research findings related to this compound is presented below:

StudyFindings
Medicinal Chemistry ApplicationsInvestigated for its ability to modulate biological pathways, particularly in cancer and microbial infections.
Anticancer ActivitySimilar compounds have shown significant anticancer properties, suggesting this compound may exhibit similar effects based on its structure.
Antimicrobial ScreeningDemonstrated comparable antibacterial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the isoindoline-1,3-dione moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analog: 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

Key Differences :

  • Substituent Positions : The fluorine is at the 4-position on the benzamide (vs. 3-position in the target compound), and the isoindolinyl group is unsubstituted (vs. 2-methyl substitution) .
  • Synthesis : Synthesized via condensation of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid (yield: 31%) . The target compound likely requires methyl-substituted phthalic anhydride.
  • Crystallography: Crystallizes in the monoclinic space group P21/n with a 3D hydrogen-bonded framework (N–H···O and O–H···O interactions) . The methyl group in the target compound may alter packing efficiency or intermolecular interactions.
  • Computational Properties :
    • HOMO/LUMO Gap : Calculated as 3.82 eV for the analog, indicating moderate reactivity .
    • Hirshfeld Surface Analysis : Dominated by H···O (24.8%) and H···H (24.1%) interactions . The methyl group in the target compound may increase C–H···π contributions.

Table 1: Physicochemical Comparison

Property 3-Fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide
Molecular Formula C₁₆H₁₁FN₂O₃ C₁₅H₉FN₂O₃
Molecular Weight 298.27 g/mol 284.06 g/mol
Fluorine Position 3-fluoro (benzamide) 4-fluoro (benzamide)
Isoindolinyl Substitution 2-methyl Unsubstituted
LogP (Predicted) ~2.5 (higher lipophilicity) ~2.0

Heterocyclic Analog: 3-Fluoro-N-[4-tert-butyl-1,3-thiazol-2-yl]benzamide

Key Differences :

  • Heterocyclic Core : Thiazole ring (vs. isoindolinyl) with a bulky tert-butyl group at the 4-position .
  • Bioactivity Implications : Thiazole derivatives often exhibit kinase or protease inhibitory activity. The tert-butyl group may improve metabolic stability but reduce solubility compared to the methyl-substituted isoindolinyl group.

Table 2: Structural and Electronic Comparison

Property This compound 3-Fluoro-N-[4-tert-butyl-1,3-thiazol-2-yl]benzamide
Heterocycle 1,3-Dioxoisoindolinyl Thiazolyl
Substituent 2-methyl 4-tert-butyl
Hydrogen Bond Acceptors 3 (amide, two ketones) 2 (amide, thiazole N)
Polar Surface Area ~70 Ų ~55 Ų

PROTAC-Related Analog: N-(2-aminophenyl)-4-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanamido)benzamide

Key Differences :

  • Functional Groups : Contains a 2,6-dioxopiperidine "warhead" for E3 ligase recruitment (absent in the target compound) .
  • Linker Design : A hexanamide linker enables ternary complex formation with target proteins and ubiquitination machinery. The target compound lacks such a linker, limiting its utility in PROTAC applications.

Pharmacological Relevance :

  • The analog achieved 30–36% yields in synthesis and 98–99% HPLC purity .
  • Demonstrated efficacy in HDAC3 degradation, highlighting the importance of isoindolinyl motifs in protein degradation .

Chlorinated Analog: 3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindolin-2-yl)butyl]benzamide

Key Differences :

  • Halogen Substitution : Dual chloro substituents (vs. single fluoro) increase molecular weight and hydrophobicity .
  • Biological Implications : Chlorinated benzamides often exhibit enhanced antimicrobial activity but higher toxicity risks.

Table 3: Halogen Effects on Bioactivity

Compound Halogen Position logP Potential Application
3-Fluoro-N-(2-methyl-...benzamide 3-fluoro (benzamide) ~2.5 Kinase inhibition
3-Chloro-N-(4-chlorophenyl)-...benzamide 3-chloro, 4-Cl-phenyl ~3.8 Antimicrobial agents

Biological Activity

3-Fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound is characterized by:

  • Fluorine Atom : Enhances binding affinity to biological targets.
  • Benzamide Group : Provides a pharmacophore for drug design.
  • Isoindoline-1,3-dione Moiety : Capable of forming hydrogen bonds, influencing interactions with target proteins.

The mechanism of action for this compound involves:

  • Target Interaction : The fluorine atom increases the compound's lipophilicity and binding affinity to specific enzymes or receptors.
  • Biological Pathways Modulation : The isoindoline moiety can participate in various interactions that modulate protein activity, potentially affecting signal transduction pathways.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

Anticancer Properties

Several studies have suggested that compounds with similar structures possess anticancer properties. The ability to target specific enzymes involved in tumor growth could make this compound a candidate for cancer therapy.

Research Findings and Case Studies

A summary of notable research findings related to this compound is presented below:

StudyFindings
BenchChem The compound's structure suggests potential use as a pharmacophore in drug design targeting specific enzymes.
Medicinal Chemistry ApplicationsInvestigated for its ability to modulate biological pathways, particularly in cancer and microbial infections.
Structural Activity Relationship (SAR) StudiesSimilar compounds have demonstrated significant biological activity, suggesting that this compound may follow suit based on its structural features.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide, and how can its purity be validated?

  • Synthesis : Adapt methods from analogous compounds, such as refluxing substituted benzohydrazides with anhydrides (e.g., phthalic anhydride in acetic acid) . Key steps include hydrazide formation, cyclization, and recrystallization in chloroform/methanol (1:1) .
  • Validation : Use FT-IR to confirm carbonyl stretches (C=O at ~1670 cm⁻¹) and NH bending (1600 cm⁻¹). NMR (¹H/¹³C) resolves aromatic protons (δ 7.0–8.1 ppm) and fluoro-substituent effects. HRMS ensures molecular ion alignment (e.g., [M–H]⁻ at m/z 283.26868) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

  • XRD Analysis : Single-crystal XRD (monoclinic P2₁/n space group) reveals unit cell parameters (a, b, c, β) and hydrogen bonding (N–H···O, O–H···O). Hydrate formation (C₁₅H₉FN₂O₃·H₂O) may influence packing .
  • Stabilization : 3D frameworks via H-bonding and π-π stacking (interplanar distances ~3.4–3.6 Å) .

Advanced Research Questions

Q. How do computational studies (DFT/Hirshfeld) reconcile discrepancies between theoretical and experimental structural data?

  • DFT Optimization : Compare calculated bond lengths/angles (e.g., C=O, C–F) with XRD data. Discrepancies ≤0.02 Å indicate reliable optimization .
  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., H···O: 25%, H···F: 5%) to explain crystal packing and polarity effects .

Q. What pharmacological assays are appropriate to evaluate its bioactivity, given structural analogs' reported activities?

  • Targets : Prioritize assays for anti-inflammatory (COX inhibition) , anticancer (MTT assays on cancer cell lines) , or antiviral (HIV protease inhibition) .
  • SAR Insights : The 2-methyl-1,3-dioxoisoindolin moiety may enhance metabolic stability, while the 3-fluoro group modulates target binding .

Q. What challenges arise in crystallizing this compound, and how can hydrate formation be controlled?

  • Hydrate Mitigation : Use anhydrous solvents (e.g., dry DMF) during recrystallization. Monitor humidity during crystal growth .
  • Data Interpretation : Compare hydrate vs. anhydrous XRD patterns to avoid misassignment of lattice parameters .

Q. How can reaction path search methods (e.g., ICReDD’s computational-experimental loop) optimize its synthesis?

  • Computational Design : Use quantum chemical calculations (e.g., transition state modeling) to predict optimal reagents/solvents.
  • Feedback Loop : Integrate experimental yields/purity data into iterative refinements, reducing trial-and-error steps .

Methodological and Data Analysis

Q. How should researchers address contradictions between theoretical predictions and experimental spectroscopic data?

  • Case Study : If DFT-predicted ¹³C NMR shifts deviate >2 ppm from experimental values, reassess solvent effects (DMSO vs. gas-phase calculations) or refine basis sets (e.g., B3LYP/6-311++G**) .

Q. What software tools enable efficient management of structural and bioactivity data for this compound?

  • Tools : COMSOL Multiphysics for reaction modeling , PubChem-derived QSPR models for property prediction , and APEX3 for XRD data processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.